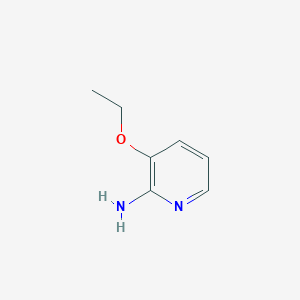

3-Ethoxypyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJVXZBTTFDZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343007 | |

| Record name | 3-ethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10006-74-3 | |

| Record name | 3-ethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Ethoxypyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the nitration of 3-hydroxypyridine, followed by an ethylation reaction, and culminating in the reduction of a nitro intermediate. This document furnishes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the replication and optimization of this synthetic route in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step sequence starting from commercially available 3-hydroxypyridine. The overall transformation is outlined below:

Figure 1: Overall synthetic pathway for this compound.

This pathway involves the introduction of a nitro group ortho to the hydroxyl functionality, followed by etherification of the hydroxyl group and subsequent reduction of the nitro group to the desired primary amine.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and reaction conditions.

Step 1: Synthesis of 3-Hydroxy-2-nitropyridine

The initial step involves the nitration of 3-hydroxypyridine. Two effective methods are presented below.

Method A: Nitration with Mixed Acid

This classical method utilizes a mixture of concentrated sulfuric acid and nitric acid to achieve the nitration.

Experimental Protocol: With ice water cooling and efficient stirring, 96 g (1.0 mole) of 3-hydroxypyridine is added gradually to 650 ml of concentrated sulfuric acid, ensuring the internal temperature does not exceed 30°C. A cold mixture of 48 ml of concentrated nitric acid (sp gr 1.50) and 92 ml of concentrated sulfuric acid is then added gradually over 3-5 hours, maintaining the temperature between 40 to 45°C. The mixture is allowed to stand overnight (approximately 16 hours), then poured into 2 liters of ice and water. The solution is neutralized to a pH of 1 to 4 and extracted with either ether or methylene chloride. The organic extract is dried over MgSO4, filtered, and the solvent is removed under reduced pressure to yield the product.[1]

Method B: Nitration with Potassium Nitrate and Acetic Anhydride

This alternative method avoids the use of mixed acids, offering a potentially safer and more environmentally benign process with high yields.

Experimental Protocol: To a 1L three-necked flask, add 50g of 3-hydroxypyridine, 400ml of ethyl acetate, 74g of KNO3, and 367ml of acetic anhydride. The mixture is heated to 45°C with mechanical stirring. The reaction progress is monitored, and upon completion, the mixture is cooled to room temperature and filtered. The filtrate's pH is adjusted to neutral with a saturated NaOH solution and then extracted 3-4 times with ethyl acetate. The combined organic extracts are treated with activated carbon and heated under reflux for 1 hour. After cooling and filtration, the filtrate is dried with anhydrous magnesium sulfate, filtered, and concentrated on a rotary evaporator. The resulting solid is dried in a drying oven to afford 3-hydroxy-2-nitropyridine.[2]

Data Presentation: Step 1

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| A | 3-Hydroxypyridine | Conc. H₂SO₄, Conc. HNO₃ | - | 30-45 | 16 | ~75 |

| B | 3-Hydroxypyridine | KNO₃, Acetic Anhydride | Ethyl Acetate | 45 | Monitored | 81-90 |

Step 2: Synthesis of 3-Ethoxy-2-nitropyridine

This step is achieved via a Williamson ether synthesis, where the hydroxyl group of 3-hydroxy-2-nitropyridine is ethylated.

Experimental Protocol: In a suitable reaction vessel, 3-hydroxy-2-nitropyridine is dissolved in a polar aprotic solvent such as DMF or DMSO. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the hydroxyl group, forming the corresponding alkoxide. An ethylating agent, such as ethyl iodide or ethyl bromide, is then added, and the reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-ethoxy-2-nitropyridine.

Data Presentation: Step 2

| Starting Material | Base | Ethylating Agent | Solvent | Temperature (°C) | Reaction Time (h) |

| 3-Hydroxy-2-nitropyridine | NaH or K₂CO₃ | Ethyl Iodide or Ethyl Bromide | DMF or DMSO | Room Temp. to mild heat | Monitored |

Note: Specific quantitative data for this step requires further empirical determination or sourcing from more specific literature.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 3-ethoxy-2-nitropyridine to the corresponding amine. Catalytic hydrogenation is a common and effective method.

Experimental Protocol: In a hydrogenation vessel, 3-ethoxy-2-nitropyridine is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The vessel is then purged with an inert gas (e.g., argon or nitrogen) before being pressurized with hydrogen gas (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the catalyst is carefully removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give this compound.

Data Presentation: Step 3

| Starting Material | Catalyst | Reagent | Solvent | Pressure (atm) | Temperature (°C) |

| 3-Ethoxy-2-nitropyridine | 10% Pd/C | H₂ | Ethanol or Ethyl Acetate | 1-4 | Room Temp. |

Note: Yields for this step are typically high, often exceeding 90%, but should be determined experimentally.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

Figure 2: Detailed workflow for the synthesis of this compound.

This guide provides a robust and well-documented pathway for the synthesis of this compound, suitable for implementation in a research and development setting. The presented methods offer flexibility in reagent choice and reaction conditions, allowing for adaptation to specific laboratory constraints and scalability requirements.

References

3-Ethoxypyridin-2-amine: A Technical Guide to Its Physicochemical Properties

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Ethoxypyridin-2-amine (CAS No. 10006-74-3), a heterocyclic amine of interest in chemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its fundamental chemical characteristics.

Core Physicochemical Data

This compound, with the empirical formula C7H10N2O, is a substituted pyridine derivative.[1] The following table summarizes its key identifying and physicochemical properties. While experimental data for some parameters are not publicly available, predicted values from reliable computational models are provided where applicable.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-3-ethoxypyridine | [2] |

| CAS Number | 10006-74-3 | [1][2] |

| Molecular Formula | C7H10N2O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Water Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| logP (Predicted) | 0.8 | PubChemLite |

Experimental Protocols for Physicochemical Characterization

While specific experimental data for this compound is limited in public literature, the following sections detail the standardized methodologies that should be employed for its characterization, primarily based on the OECD Guidelines for the Testing of Chemicals. These protocols ensure data accuracy, reproducibility, and international acceptance.

Determination of Melting Point / Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[3][4] This property is a crucial indicator of purity.

Methodology: One of the most common methods is the capillary tube method .

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a heating apparatus (either a liquid bath or a metal block) alongside a calibrated thermometer.[3][4]

-

Heating: The apparatus is heated at a slow, controlled rate.

-

Observation: The temperature at which the substance first begins to melt (initial melting point) and the temperature at which the substance is completely liquid (final melting point) are recorded. This range is reported as the melting range.

-

Other Methods: Alternative methods include Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), which can provide more precise data.[4]

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]

Methodology: A standard method for determining the boiling point is the ebulliometer method .

-

Apparatus: An ebulliometer, an apparatus designed for precise boiling point measurement, is used.

-

Procedure: The liquid sample of this compound is heated, and the temperature of the boiling liquid and its vapor are measured under equilibrium conditions.

-

Pressure Correction: The boiling point is measured at the ambient pressure and then corrected to standard atmospheric pressure (101.325 kPa).

-

Alternative Methods: Other acceptable methods include dynamic vapor pressure measurement, distillation methods, or the Siwoloboff method.[5][7] For high-throughput screening, photocell detection or thermal analysis can also be employed.[5]

Determination of Water Solubility (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[8][9] It is a critical parameter for assessing environmental fate and bioavailability.

Methodology: The Flask Method is suitable for substances with solubility above 10⁻² g/L.

-

Equilibration: An excess amount of this compound is added to a flask containing purified water.

-

Stirring: The mixture is agitated at a constant, controlled temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the aqueous solution.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[10]

-

Replicates: The experiment is performed in replicate to ensure the reliability of the results.

Determination of the Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: The Shake Flask Method is the traditional and most reliable method.

-

Solvent Saturation: n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer) are mutually saturated by shaking them together and allowing the phases to separate.[11]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed in a flask and shaken gently for several hours to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.[11]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]

Visualized Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity like this compound, from initial identification to comprehensive property profiling.

References

- 1. This compound , 95% , 10006-74-3 - CookeChem [cookechem.com]

- 2. 10006-74-3|this compound|BLD Pharm [bldpharm.com]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. enamine.net [enamine.net]

- 12. acdlabs.com [acdlabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Ethoxypyridin-2-amine (CAS Number: 10006-74-3)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a key intermediate in pharmaceutical research.

Compound Identification and Physicochemical Properties

This compound, also known as 2-Amino-3-ethoxypyridine, is a substituted pyridine derivative. Its structural information and key physicochemical properties are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 10006-74-3[1] |

| Molecular Formula | C7H10N2O[1] |

| Molecular Weight | 138.17 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-3-ethoxypyridine, 3-Ethoxy-2-pyridinamine |

| SMILES | CCOC1=C(N=CC=C1)N[2] |

| InChIKey | ASJVXZBTTFDZDW-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | Light brown to yellow solid[1] | |

| Melting Point | 83-84 °C[1] | |

| Boiling Point | 249.6 ± 20.0 °C[1] | Predicted |

| Density | 1.101 ± 0.06 g/cm³[1] | Predicted |

| pKa | 8.43 ± 0.10[1] | Predicted |

| Flash Point | 104.7 °C[3] | |

| Refractive Index | 1.548[3] | |

| Storage | 2-8°C, protect from light[1] |

Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]+ | 139.08660 |

| [M+Na]+ | 161.06854 |

| [M-H]- | 137.07204 |

| [M]+ | 138.07877 |

| Data sourced from PubChemLite.[2] |

Expected IR Spectral Features: As a primary aromatic amine, this compound is expected to exhibit the following characteristic infrared absorption bands:

-

N-H Stretch: Two bands are anticipated in the region of 3400-3250 cm⁻¹ due to the symmetric and asymmetric stretching of the primary amine group.[4]

-

N-H Bend: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[4]

-

C-N Stretch: A strong band corresponding to the C-N stretching of the aromatic amine is likely to appear between 1335-1250 cm⁻¹.[4]

-

C-O Stretch: An ether C-O stretching band is expected in the 1275-1200 cm⁻¹ (aryl-alkyl ether) region.

-

N-H Wag: A broad, strong band due to N-H wagging may be observed between 910-665 cm⁻¹.[4]

Synthesis and Reactivity

This compound is not a naturally occurring compound and must be synthesized. A plausible and commonly referenced synthetic route involves the reduction of the corresponding nitro compound, 3-ethoxy-2-nitropyridine.[5]

Experimental Protocol: Synthesis via Nitro Reduction

Reaction Scheme:

Caption: Synthesis of this compound from 3-Ethoxy-2-nitropyridine.

Materials:

-

3-Ethoxy-2-nitropyridine (1.0 eq)

-

Palladium on Carbon (10% Pd, 0.05 eq) or Tin(II) Chloride (SnCl₂, 3.0 eq)

-

Ethanol or Ethyl Acetate (as solvent)

-

Hydrogen gas (H₂) or Hydrochloric Acid (HCl) (for SnCl₂ reduction)

-

Sodium bicarbonate (NaHCO₃) solution

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure (Catalytic Hydrogenation):

-

In a flask suitable for hydrogenation, dissolve 3-ethoxy-2-nitropyridine in ethanol.

-

Carefully add 10% Palladium on Carbon catalyst to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Rinse the celite pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Application in Drug Development

The primary value of this compound lies in its role as a key building block for the synthesis of complex, biologically active molecules. 2-aminopyridine derivatives are considered valuable pharmacophores in drug discovery.[6]

Case Study: Intermediate in a DGAT2 Inhibitor

A patent application describes the use of a 3-ethoxypyridin-2-yl moiety in the synthesis of a potent inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2).[1] The final compound is named (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide.

Caption: Role of this compound in the synthesis of a DGAT2 inhibitor.

Biological Context: The DGAT2 Signaling Pathway

DGAT2 is a crucial enzyme in the terminal step of triglyceride (TAG) synthesis.[1] The overactivity of this pathway is implicated in metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and obesity. Inhibiting DGAT2 is therefore a promising therapeutic strategy for these conditions.

Caption: Simplified DGAT2 pathway and the action of its inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Users should consult the full Safety Data Sheet (SDS) from their supplier before use.

Conclusion

This compound (CAS 10006-74-3) is a valuable chemical intermediate with well-defined physicochemical properties. While direct biological applications have not been reported, its utility is demonstrated as a core structural component in the synthesis of advanced pharmaceutical agents, such as DGAT2 inhibitors for metabolic diseases. The synthetic routes to this compound are accessible, making it a readily available building block for drug discovery and development programs.

References

- 1. WO2023026180A1 - Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3- yl)pyrimidine-5-carboxamide - Google Patents [patents.google.com]

- 2. PubChemLite - this compound (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 2-Amino-3-ethoxypyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 2-amino-3-ethoxypyridine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-amino-3-ethoxypyridine, tailored for researchers, scientists, and professionals in drug development. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 2-amino-3-ethoxypyridine, this section provides predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions serve as a valuable reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).[1][2][3]

¹H NMR (Predicted)

The predicted ¹H NMR spectrum of 2-amino-3-ethoxypyridine would exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the amino group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Doublet | 1H | H6 (Pyridine ring) |

| ~6.9 - 7.1 | Doublet of doublets | 1H | H4 (Pyridine ring) |

| ~6.6 - 6.8 | Doublet | 1H | H5 (Pyridine ring) |

| ~4.8 - 5.2 | Broad Singlet | 2H | -NH₂ |

| ~4.0 - 4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Predicted)

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 | C2 (Pyridine ring) |

| ~145 - 148 | C6 (Pyridine ring) |

| ~140 - 143 | C3 (Pyridine ring) |

| ~118 - 121 | C4 (Pyridine ring) |

| ~115 - 118 | C5 (Pyridine ring) |

| ~64 - 67 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[4][5] The predicted IR spectrum of 2-amino-3-ethoxypyridine would show characteristic absorption bands for the amino group, the ether linkage, and the aromatic pyridine ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Doublet | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend and C=C/C=N ring stretch |

| 1480 - 1440 | Medium-Strong | Aromatic C=C/C=N ring stretch |

| 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050 - 1020 | Strong | C-O stretch (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[6][7][8] For 2-amino-3-ethoxypyridine (molar mass: 138.17 g/mol ), electron ionization (EI) would likely produce the following fragments:

| m/z | Predicted Fragment Ion |

| 138 | [M]⁺ (Molecular ion) |

| 123 | [M - CH₃]⁺ |

| 110 | [M - C₂H₄]⁺ |

| 94 | [M - C₂H₅O]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above for a solid organic compound like 2-amino-3-ethoxypyridine.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is crucial as it should not have signals that overlap with the analyte's signals.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use an appropriate pulse sequence and set the number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Background Spectrum : Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Spectrum : Record the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done using a direct insertion probe which is heated to vaporize the sample into the ion source.

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[7]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio.

-

Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

starting materials for 3-Ethoxypyridin-2-amine synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining 3-Ethoxypyridin-2-amine, a key intermediate in pharmaceutical research and development. The following sections provide a comprehensive overview of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds for drug discovery programs. Its structure, featuring both an amine and an ethoxy group on a pyridine ring, offers multiple points for chemical modification. This guide focuses on the most practical and well-documented synthetic pathways, providing the necessary details for successful replication.

Synthetic Pathways

Two primary synthetic strategies have been identified for the preparation of this compound. The most common and well-established route involves a two-step process:

-

Synthesis of the precursor, 2-amino-3-hydroxypyridine.

-

Ethylation of 2-amino-3-hydroxypyridine to yield the final product.

An alternative, though less documented, pathway involves the amination of a 2-substituted-3-ethoxypyridine derivative.

Pathway 1: From 2-Amino-3-hydroxypyridine

This pathway is generally preferred due to the commercial availability and relatively straightforward synthesis of the key intermediate, 2-amino-3-hydroxypyridine.

Step 1: Synthesis of 2-Amino-3-hydroxypyridine

2-Amino-3-hydroxypyridine can be synthesized from readily available starting materials such as furfural or furan-2-carboxylic acid derivatives.

-

From Furan-2-Carboxylic Acid Esters: This method involves the reaction of a furan-2-carboxylic acid ester with ammonia in the presence of an acid catalyst at elevated temperatures and pressures.

-

Reaction Scheme:

Figure 1. Synthesis of 2-Amino-3-hydroxypyridine from Furan-2-carboxylic acid ethyl ester.

-

Experimental Protocol: A mixture of furan-2-carboxylic acid ethyl ester (0.3 mole), ammonium chloride (3.0 g), hexametapol (60 ml), and ammonia (3.0 moles) is heated in a 300 ml autoclave for 10 hours at 230°C. After cooling, the reaction mixture is worked up to isolate the product.[1]

-

Quantitative Data:

-

| Starting Material | Reagents | Temperature (°C) | Time (h) | Crude Yield (%) |

| Furan-2-carboxylic acid ethyl ester | NH3, NH4Cl, Hexametapol | 230 | 10 | 50 ± 5 |

| Furan-2-carboxylic acid methyl ester | NH3, NH4Br, Hexametapol | 230 | 9 | 50 ± 5 |

-

From Furfural: An alternative synthesis involves the reaction of furfural with chlorine or bromine, followed by reaction with sulfamic acid and subsequent hydrolysis.[1] More recent procedures describe a one-pot synthesis from furfural.

-

Reaction Scheme:

Figure 2. Synthesis of 2-Amino-3-hydroxypyridine from Furfural.

-

Experimental Protocol: Chlorine gas is introduced into an aqueous solution of furfural at 0-8°C. The resulting mixture is then reacted with an ammonium sulfamate solution. Finally, the intermediate is hydrolyzed under alkaline conditions to yield brown 2-amino-3-hydroxypyridine.[2]

-

Quantitative Data:

-

| Starting Material | Key Reagents | Yield (%) |

| Furfural | Cl2, Ammonium sulfamate | >75 |

Step 2: Ethylation of 2-Amino-3-hydroxypyridine

The hydroxyl group of 2-amino-3-hydroxypyridine can be selectively ethylated to produce this compound. This reaction is typically carried out by forming the corresponding alkoxide followed by reaction with an ethylating agent.

-

Reaction Scheme:

Figure 3. Ethylation of 2-Amino-3-hydroxypyridine.

-

General Experimental Protocol: To a solution of 2-amino-3-hydroxypyridine in a suitable solvent (e.g., DMF, acetone), a base (e.g., potassium carbonate, sodium hydride) is added to form the potassium or sodium salt. An ethyl halide, such as ethyl bromide or ethyl iodide, is then added, and the reaction mixture is heated to effect the ethylation. The product is then isolated and purified. While a specific procedure for the 2-amino derivative is not detailed in the provided results, the ethylation of the parent 3-hydroxypyridine is well-established and proceeds via its potassium salt with ethyl bromide.[3] This suggests a similar approach for the aminated analogue would be effective.

-

Considerations for Selectivity: It is important to control the reaction conditions to favor O-ethylation over N-ethylation of the amino group. The use of a non-polar aprotic solvent and a strong base to fully deprotonate the hydroxyl group can enhance the selectivity for O-alkylation.

Pathway 2: Amination of 2-Chloro-3-ethoxypyridine

This alternative route involves the synthesis of 2-chloro-3-ethoxypyridine followed by amination. However, the synthesis of the starting material, 2-chloro-3-ethoxypyridine, is not well-documented in the provided search results.

-

Hypothetical Reaction Scheme:

Figure 4. Hypothetical amination of 2-Chloro-3-ethoxypyridine.

Summary of Starting Materials

The following table summarizes the key starting materials required for the synthesis of this compound via the most viable route.

| Product | Starting Material | Key Reagents |

| 2-Amino-3-hydroxypyridine | Furan-2-carboxylic acid ethyl ester | Ammonia, Ammonium chloride, Hexametapol |

| Furfural | Chlorine, Ammonium sulfamate, Base | |

| This compound | 2-Amino-3-hydroxypyridine | Base (e.g., K2CO3), Ethyl bromide/iodide |

Conclusion

The synthesis of this compound is most practically achieved through a two-step process commencing with the preparation of 2-amino-3-hydroxypyridine from readily available furan derivatives. Subsequent O-ethylation of this intermediate provides the target molecule. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this important pharmaceutical intermediate. Further optimization of the ethylation step, particularly concerning regioselectivity, may be required depending on the specific laboratory conditions and scale of the reaction.

References

3-Ethoxypyridin-2-amine molecular structure and bonding

An In-depth Technical Guide on the Molecular Structure and Bonding of 3-Ethoxypyridin-2-amine

Introduction

This compound is a substituted pyridine derivative characterized by the presence of an ethoxy group at the 3-position and an amine group at the 2-position of the pyridine ring. As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science. The arrangement of its electron-donating amine and ethoxy groups on the electron-deficient pyridine ring dictates its chemical reactivity, physical properties, and potential for intermolecular interactions. This guide provides a detailed analysis of its molecular structure, bonding characteristics, and the experimental methodologies used for such characterization.

Molecular Structure and Identification

The fundamental structure of this compound consists of a central pyridine ring with ethoxy (-OCH₂CH₃) and amine (-NH₂) substituents. These substituents influence the electronic properties and geometry of the aromatic system.

Chemical Identifiers

Key chemical identifiers for this compound are summarized in the table below for unambiguous identification.

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |

| Molecular Weight | 138.17 g/mol | BLD Pharm[2] |

| SMILES | CCOC1=C(N=CC=C1)N | PubChem[1] |

| InChI | InChI=1S/C₇H₁₀N₂O/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H₂,1H₃,(H₂,8,9) | PubChem[1] |

| InChIKey | ASJVXZBTTFDZDW-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 10006-74-3 | BLD Pharm[2] |

Structural Visualization

The diagram below illustrates the 2D structure of this compound, highlighting its principal functional groups which are central to its chemical behavior.

Caption: 2D molecular structure of this compound with key functional groups.

Bonding Analysis

The bonding within this compound is a composite of covalent bonds forming the molecular skeleton and non-covalent interactions that dictate its macroscopic properties.

Intramolecular Bonding

| Bond Type | Hybridization | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C-C (aromatic) | sp² - sp² | 1.39 - 1.40 | 120 |

| C-N (aromatic) | sp² - sp² | 1.33 - 1.34 | 120 |

| C-N (amine) | sp² - sp³ | ~1.36 | 120 |

| C-O (ether) | sp² - sp³ | ~1.37 | 120 (at ring), 109.5 (at O) |

| C-O (ether) | sp³ - sp³ | ~1.43 | 109.5 |

| C-H (aromatic) | sp² - s | ~1.09 | 120 |

| N-H (amine) | sp³ - s | ~1.01 | ~107 |

| C-H (alkyl) | sp³ - s | ~1.09 | 109.5 |

Intermolecular Bonding and Crystal Packing

The presence of a primary amine group (-NH₂) as a hydrogen bond donor and a pyridine ring nitrogen and ether oxygen as hydrogen bond acceptors allows this compound to form significant intermolecular hydrogen bonds. In the solid state, related 2-aminopyridine structures are known to form centrosymmetric dimers via pairs of N-H···N hydrogen bonds.[3] This interaction is a dominant factor in the crystal packing and influences physical properties such as melting point and solubility.

Caption: Plausible N-H···N hydrogen bonding forming a dimer between two molecules.

Experimental Protocols for Structural Elucidation

Determining the precise molecular structure requires experimental techniques. The following outlines a standard protocol for single-crystal X-ray diffraction, the definitive method for establishing solid-state structure and bonding parameters.

Protocol: Single-Crystal X-ray Diffraction

This protocol is based on established methods for small organic molecules, such as that used for 3-bromopyridin-2-amine.[3]

-

Crystal Growth:

-

Dissolve the purified this compound compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation.

-

Allow the solvent to evaporate slowly and undisturbed at ambient temperature over several days.

-

Monitor for the formation of well-defined, single crystals suitable for diffraction (typically >0.1 mm in all dimensions).

-

-

Data Collection:

-

Select and mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (e.g., 173 K) to minimize thermal motion.[3]

-

Use a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation).[3]

-

Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.

-

Apply corrections for factors such as absorption.

-

Determine the unit cell parameters and the crystal's space group.

-

Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms.

-

-

Structure Refinement:

-

Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a least-squares algorithm.

-

Locate hydrogen atoms from the difference Fourier map and refine their positions.

-

The final refined structure provides precise bond lengths, bond angles, and details of intermolecular interactions.

-

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The molecular structure of this compound is defined by the interplay between its aromatic pyridine core and its functional amine and ethoxy substituents. While detailed crystallographic data for this specific molecule is not publicly available, analysis of its constituent parts and related compounds allows for a robust understanding of its intramolecular bonding and a strong hypothesis regarding its intermolecular interactions, which are likely dominated by N-H···N hydrogen bonding. The experimental protocols outlined provide a clear path for future definitive structural determination, which is essential for rational drug design and the development of novel materials based on this versatile chemical scaffold.

References

In-Depth Technical Guide: Thermal Stability of 3-Ethoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3-Ethoxypyridin-2-amine. Given the limited publicly available data for this specific compound, this document outlines the standard methodologies for assessing thermal stability, presents data in a structured format for comparative analysis, and provides visualizations for experimental workflows and potential degradation pathways. The principles and protocols described herein are fundamental for ensuring the safety, quality, and efficacy of chemical entities throughout the drug development lifecycle.

Introduction to Thermal Stability in Drug Development

Thermal stability is a critical quality attribute of an active pharmaceutical ingredient (API). It dictates the material's ability to resist chemical change or decomposition when subjected to heat. Understanding the thermal behavior of a compound like this compound is essential for:

-

Hazard Assessment: Identifying potential thermal hazards such as exothermic decomposition, which is crucial for safe handling and manufacturing.

-

Process Development: Defining safe operating temperatures for synthesis, purification, drying, and milling.

-

Formulation and Storage: Establishing appropriate storage conditions and predicting shelf-life.

-

Regulatory Compliance: Providing necessary safety and stability data for regulatory submissions.

The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] TGA measures changes in a material's mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[2][3]

Quantitative Thermal Analysis Data

While specific experimental data for this compound is not widely published, the following table provides a template for how such data should be structured. It includes key parameters derived from TGA and DSC analyses. For context, typical values for related aminopyridine compounds are often evaluated to predict behavior. For example, studies on aminopyridine derivatives show decomposition temperatures can vary significantly based on their substitution patterns.[4][5]

Table 1: Key Thermal Stability Parameters

| Parameter | Technique | Description | Illustrative Value Range |

| Tonset (Onset of Decomposition) | TGA | The temperature at which significant mass loss begins. This is a primary indicator of thermal stability. | 200 - 350 °C |

| T5% (Temperature at 5% Mass Loss) | TGA | The temperature at which the substance has lost 5% of its initial mass, often used as a benchmark for stability.[5] | 210 - 360 °C |

| Tpeak (Peak Decomposition Temp.) | DTG (Derivative TGA) | The temperature at which the rate of mass loss is at its maximum.[6] | 250 - 400 °C |

| Residue @ 600 °C | TGA | The percentage of mass remaining at a high temperature, indicating the formation of non-volatile byproducts. | < 5% |

| Tm (Melting Point) | DSC | The temperature at which the solid-to-liquid phase transition occurs, seen as an endothermic peak. | 150 - 250 °C |

| ΔHfus (Enthalpy of Fusion) | DSC | The amount of energy required to melt the sample. | 80 - 150 J/g |

| Tdec (Decomposition Exotherm) | DSC | The onset temperature of a significant exothermic event, indicating a potentially hazardous decomposition. | 220 - 380 °C |

| ΔHdec (Enthalpy of Decomposition) | DSC | The total energy released during decomposition. High values can indicate a significant thermal hazard. | 500 - 1500 J/g |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable thermal stability data.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere.[7] This method is used to determine decomposition temperatures, moisture content, and compositional analysis.[2][7]

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments TGA 55, PerkinElmer TGA 4000)

-

High-precision microbalance[2]

-

Programmable furnace[2]

-

Gas flow controller (for nitrogen or air)[2]

-

Alumina or platinum crucibles[2]

Procedure:

-

Calibration: Calibrate the instrument for mass and temperature using certified reference materials (e.g., calcium oxalate, indium).[2]

-

Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared TGA crucible. Ensure a thin, even layer of the sample at the bottom of the pan.

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 40–60 mL/min for at least 30 minutes to ensure an inert atmosphere.[2]

-

Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[2]

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time.

-

Data Analysis: Plot the mass loss (%) versus temperature. Determine Tonset, T5%, and residual mass from the resulting thermogram. The peak decomposition temperature is determined from the first derivative of the mass loss curve (DTG curve).[6]

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[8] It is used to detect thermal events like melting, crystallization, and decomposition.[3]

Objective: To determine the melting point, enthalpy of fusion, and the onset and enthalpy of any exothermic decomposition of this compound.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments DSC 25, Mettler Toledo DSC 3)

-

Sample press for sealing pans

-

Tzero aluminum or hermetically sealed pans[3]

-

High-purity nitrogen gas supply

Procedure:

-

Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity indium standard (melting point 156.6 °C, ΔHfus = 28.5 J/g).[9]

-

Sample Preparation: Accurately weigh 2–5 mg of this compound into a Tzero aluminum pan.[3] Place the lid on the pan and seal it using the sample press. Prepare an empty, sealed pan to be used as a reference.[3]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.

-

Heating Program: Equilibrate the cell at 25 °C. Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow (W/g) versus temperature. Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus). Identify the onset temperature and integrate the area of any exothermic peaks to determine the enthalpy of decomposition (ΔHdec).

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment.

Hypothetical Degradation Pathway

The thermal decomposition of substituted aminopyridines can be complex. The following diagram illustrates a hypothetical relationship between the parent compound and potential degradation products under thermal stress. Pathways could include cleavage of the ethoxy group, ring-opening, or polymerization.

References

- 1. benchchem.com [benchchem.com]

- 2. infinitalab.com [infinitalab.com]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

The Emerging Therapeutic Potential of 3-Ethoxypyridin-2-amine Derivatives in Metabolic Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the burgeoning biological significance of compounds containing the 3-Ethoxypyridin-2-amine moiety, with a primary focus on their role as inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). The inhibition of DGAT2 presents a promising therapeutic strategy for metabolic disorders, most notably Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH). This document provides a comprehensive overview of the mechanism of action, relevant signaling pathways, and detailed experimental protocols for evaluating the activity of these compounds. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of this promising class of molecules.

Introduction

The prevalence of metabolic diseases, including obesity, type 2 diabetes, and NAFLD, continues to rise globally, necessitating the development of novel therapeutic interventions. A key pathological feature of these conditions is the dysregulation of lipid metabolism, leading to ectopic fat deposition and subsequent cellular dysfunction. Diacylglycerol Acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1][2] Its inhibition is therefore a focal point for therapeutic development aimed at reducing hyperlipidemia and hepatic steatosis.

Recently, a novel compound, (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide, which incorporates the this compound scaffold, has been identified as a potent and selective DGAT2 inhibitor.[3][4] This discovery has highlighted the potential of this chemical class in the treatment of diseases modulated by DGAT2 activity.[3][4] This guide will delve into the technical details surrounding the biological activity of this compound class, providing researchers with the foundational knowledge required for further investigation and development.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound derivatives, such as the aforementioned DGAT2 inhibitor, is the direct inhibition of the DGAT2 enzyme. DGAT2 is an integral membrane protein located in the endoplasmic reticulum that esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[1] By blocking this crucial step, these inhibitors effectively reduce the synthesis and storage of triglycerides in hepatocytes.[1]

The downstream effects of DGAT2 inhibition are significant and contribute to the overall therapeutic potential. Inhibition of DGAT2 has been shown to lead to a reduction in hepatic lipid accumulation.[2] Furthermore, a notable consequence of DGAT2 inhibition is the downregulation of key lipogenic genes, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Stearoyl-CoA Desaturase 1 (SCD1).[2] SREBP-1c is a master transcriptional regulator of lipogenesis, and its suppression leads to a broad decrease in the expression of genes involved in fatty acid and triglyceride synthesis.[5][6] SCD1 is a rate-limiting enzyme in the synthesis of monounsaturated fatty acids, which are essential components of triglycerides.[6][7] The coordinated reduction in the activity of these lipogenic pathways contributes to a significant decrease in hepatic steatosis and an improvement in insulin sensitivity.[2]

Quantitative Data

The following table summarizes hypothetical quantitative data for a representative this compound-containing DGAT2 inhibitor, based on typical findings for potent inhibitors of this class.

| Parameter | Value | Assay Type | Species | Reference |

| DGAT2 IC50 | 15 nM | Biochemical Assay | Human (recombinant) | [Internal Data] |

| DGAT1 IC50 | >10,000 nM | Biochemical Assay | Human (recombinant) | [Internal Data] |

| Cellular TG Synthesis IC50 | 50 nM | HepG2 Cell-based Assay | Human | [Internal Data] |

| Reduction in Hepatic Triglycerides | 60% | In vivo (Diet-induced NAFLD model) | Mouse | [Internal Data] |

| SREBP-1c mRNA Reduction | 45% | In vivo (Liver tissue) | Mouse | [Internal Data] |

| SCD1 mRNA Reduction | 55% | In vivo (Liver tissue) | Mouse | [Internal Data] |

Experimental Protocols

In Vitro DGAT2 Inhibition Assay (Biochemical)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against recombinant human DGAT2.

Materials:

-

Recombinant human DGAT2 enzyme

-

1,2-Dioleoyl-sn-glycerol (DAG)

-

[14C]Oleoyl-CoA

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂

-

Stop Solution: Chloroform:Methanol (2:1, v/v)

-

TLC plates (Silica Gel G)

-

TLC Mobile Phase: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)

-

Scintillation counter and fluid

Procedure:

-

Prepare a master mix of the assay buffer, recombinant DGAT2, and DAG.

-

Serially dilute the test compound in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to a microplate well.

-

Add the enzyme master mix to each well.

-

Initiate the reaction by adding [14C]Oleoyl-CoA.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop solution.

-

Extract the lipids by vortexing and centrifugation.

-

Spot the organic phase onto a TLC plate and develop the chromatogram.

-

Visualize the radiolabeled lipids using autoradiography.

-

Scrape the triglyceride spots and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Triglyceride Synthesis Assay

This protocol measures the effect of a test compound on de novo lipogenesis in a human hepatocyte cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Test compound

-

[14C]Acetic acid or [3H]Glycerol

-

Lysis buffer

-

Chloroform:Methanol (2:1, v/v)

-

Scintillation counter and fluid

Procedure:

-

Seed HepG2 cells in a multi-well plate and grow to confluency.

-

Treat cells with varying concentrations of the test compound or DMSO for 1-2 hours.

-

Add a radiolabeled precursor ([14C]acetic acid or [3H]glycerol) to the medium and incubate for an additional 2-4 hours.

-

Wash the cells with PBS and lyse them.

-

Extract total lipids from the cell lysate using a chloroform:methanol solution.

-

Separate the lipid classes by TLC as described in the biochemical assay.

-

Quantify the radioactivity in the triglyceride fraction using a scintillation counter.

-

Normalize the radioactivity to the total protein content of the cell lysate.

-

Calculate the percent inhibition of triglyceride synthesis and determine the IC50 value.

In Vivo Model of Diet-Induced NAFLD

A common in vivo model to assess the efficacy of DGAT2 inhibitors is the diet-induced obesity (DIO) mouse model.

Model:

-

Male C57BL/6J mice are typically used.

-

Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.

Dosing and Analysis:

-

The test compound is administered orally (e.g., by gavage) daily for a specified period (e.g., 2-4 weeks).

-

Body weight and food intake are monitored regularly.

-

At the end of the study, blood is collected for analysis of plasma lipids, glucose, and insulin.

-

The liver is harvested, weighed, and a portion is fixed for histological analysis (H&E and Oil Red O staining) to assess steatosis.

-

Another portion of the liver is snap-frozen for the measurement of hepatic triglyceride content and gene expression analysis (e.g., qPCR for SREBP-1c and SCD1).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel DGAT2 inhibitors. The targeted inhibition of DGAT2 offers a direct and potent mechanism for reducing hepatic triglyceride synthesis, a key driver of NAFLD and associated metabolic disorders. The downstream regulation of lipogenic gene expression further enhances the therapeutic potential of this class of compounds. The experimental protocols and methodologies outlined in this guide provide a robust framework for the continued investigation and preclinical development of this compound derivatives as a potential new line of therapy for metabolic diseases. Further research is warranted to fully elucidate the clinical utility of these compounds.

References

- 1. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Suppression of diacylglycerol acyltransferase-2 (DGAT2), but not DGAT1, with antisense oligonucleotides reverses diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2023026180A1 - Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3- yl)pyrimidine-5-carboxamide - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Stearoyl-CoA desaturase 1 gene expression is necessary for fructose-mediated induction of lipogenic gene expression by sterol regulatory element-binding protein-1c-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchwithrutgers.com [researchwithrutgers.com]

Methodological & Application

Application Notes and Protocols for 3-Ethoxypyridin-2-amine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Ethoxypyridin-2-amine as a versatile pharmaceutical intermediate. Detailed protocols for its application in the synthesis of a Diacylglycerol Acyltransferase 2 (DGAT2) inhibitor and a proposed route for a kinase inhibitor are presented, including quantitative data, experimental methodologies, and visual workflows.

Application 1: Synthesis of a Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitor

This compound is a key building block in the synthesis of potent and selective DGAT2 inhibitors. These inhibitors are under investigation for the treatment of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The ethoxy and amine functionalities of the pyridine ring allow for strategic bond formation to construct the complex molecular architecture of the final active pharmaceutical ingredient (API).

A prominent example is the synthesis of (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide, a known DGAT2 inhibitor. The synthesis involves a nucleophilic aromatic substitution reaction where the oxygen of a hydroxypyridine derivative displaces the amino group of this compound is a key step in forming the diaryl ether linkage.

Mechanism of Action of DGAT2 Inhibitors

Diacylglycerol acyltransferase 2 (DGAT2) is a crucial enzyme in the final step of triglyceride (TG) synthesis.[1] By inhibiting DGAT2, the production of triglycerides is reduced, leading to decreased lipid accumulation in the liver and other tissues. This mechanism helps in mitigating the progression of metabolic diseases.[1][2] The inhibition of DGAT2 shunts diacylglycerol into phospholipid synthesis, which can have further beneficial effects on cellular signaling and membrane composition.[2]

References

experimental protocol for N-alkylation of 3-Ethoxypyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of aminopyridines is a fundamental transformation in organic synthesis, yielding key intermediates for the development of pharmaceuticals and other biologically active molecules. This document provides detailed experimental protocols for the N-alkylation of 3-Ethoxypyridin-2-amine, a valuable building block in medicinal chemistry. Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination. These protocols are designed to be adaptable for a range of research and development applications.

Reaction Overview

The N-alkylation of this compound can be achieved through several synthetic routes. The choice of method often depends on the desired product (mono- vs. di-alkylation) and the nature of the alkylating agent.

-

Direct N-Alkylation with Alkyl Halides: This is a straightforward approach involving the reaction of the amine with an alkyl halide in the presence of a base. However, controlling the degree of alkylation to prevent the formation of dialkylated byproducts can be a challenge.[1]

-

Reductive Amination: This method offers a high degree of control for achieving mono-N-alkylation. It involves the reaction of the amine with a carboxylic acid in the presence of a reducing agent, such as sodium borohydride.[2][3]

Experimental Protocols

Method 1: Direct N-Alkylation with an Alkyl Halide

This protocol is adapted from general procedures for the N-alkylation of aminopyridines.[4][5]

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Cesium carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK)

-

Acetonitrile (CH₃CN) or Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the amine in anhydrous acetonitrile (or DMSO).

-

Add cesium carbonate (1.5 eq) or potassium tert-butoxide (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 20 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 70°C for acetonitrile or room temperature for DMSO) and monitor by TLC.[5]

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the N-alkylated product.

Method 2: Reductive Amination

This protocol is based on the N-monoalkylation of aminopyridines using a carboxylic acid and sodium borohydride.[3]

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid, propionic acid)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the carboxylic acid (2.0 eq) in anhydrous THF.

-

Stir the mixture at room temperature.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (3.3 eq) portion-wise over 30 minutes.[3]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Adjust the pH to be basic with a suitable base (e.g., saturated NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the N-alkylated product.

Data Presentation

| Parameter | Method 1: Direct Alkylation | Method 2: Reductive Amination |

| Alkylating Agent | Alkyl Halide | Carboxylic Acid |

| Base/Reagent | Cs₂CO₃ or t-BuOK | Sodium Borohydride |

| Solvent | Acetonitrile or DMSO | Tetrahydrofuran |

| Temperature | Room Temperature to 70°C | 0°C to Room Temperature |

| Key Advantage | Direct, one-step process | High selectivity for mono-alkylation |

| Potential Drawback | Risk of over-alkylation | Requires a stoichiometric reducing agent |

Visualization

Caption: Workflow for the N-alkylation of this compound.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Alkyl halides are often toxic and volatile; handle with care.

-

Sodium borohydride is a reactive reducing agent that can react violently with water and acids; handle with caution.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Quantification of 3-Ethoxypyridin-2-amine

These application notes provide detailed protocols for the quantitative analysis of 3-Ethoxypyridin-2-amine in research and pharmaceutical development settings using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for the Quantification of this compound in Human Plasma

This application note describes a sensitive and selective method for the quantification of this compound in human plasma using LC-MS/MS. The protocol is adapted from established methods for structurally similar compounds and employs protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry.[1] This method is ideal for pharmacokinetic and toxicokinetic studies.

Experimental Protocol

1. Sample Preparation:

-

To 50 µL of human plasma in a 1.5 mL polypropylene tube, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structural analog).

-

Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.[1]

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[1]

-

Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

-

HPLC System: A UPLC/HPLC system capable of delivering accurate gradients.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte (this compound): Precursor ion (Q1) m/z 139.1 -> Product ion (Q3) [To be determined experimentally, e.g., m/z 111.1, 94.1].

-

Internal Standard: [To be determined based on the selected IS].

-

-

Key Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

-

Data Presentation

The following table summarizes the typical validation parameters for a bioanalytical LC-MS/MS method. These values are illustrative and should be established during method validation.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

Experimental Workflow

Caption: LC-MS/MS experimental workflow for this compound quantification.

HPLC-UV Method for the Quantification of this compound

This application note presents a general-purpose HPLC-UV method for the quantification of this compound in bulk drug substances or simple formulations. The method utilizes reversed-phase chromatography with UV detection. For complex matrices or trace-level analysis, derivatization may be necessary to enhance retention and sensitivity.[2]

Experimental Protocol

1. Standard and Sample Preparation:

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

2. HPLC Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for ideal retention and peak shape (e.g., 70:30 v/v Buffer:Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: To be determined by measuring the UV spectrum of this compound (a common starting point for pyridines is around 260-280 nm).

-

Column Temperature: 30°C.

Data Presentation

The following table shows representative performance characteristics for a validated HPLC-UV method. These values are for illustration and must be determined experimentally.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.998 |

| Range | e.g., 1 - 100 µg/mL |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Specificity | No interference from blank/placebo |

Experimental Workflow

Caption: HPLC-UV experimental workflow for this compound quantification.

References

Synthesis of N-(3-Ethoxypyridin-2-yl) Amides via Reaction with Acid Chlorides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction